molecular formula C18H34O8 B8104099 Propargyl-PEG7-methane

Propargyl-PEG7-methane

Cat. No.: B8104099
M. Wt: 378.5 g/mol
InChI Key: ZBQWMFSNGQBQKY-UHFFFAOYSA-N
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Description

Propargyl-PEG7-methane is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units. This compound is often used as a linker in various chemical and biological applications due to its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG7-methane typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has hydroxyl groups at both ends. The hydroxyl group at one end is converted into a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG7-methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propargyl-PEG7-methane primarily involves its ability to undergo click chemistry reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for applications that require precise molecular modifications. The PEG chain provides solubility and biocompatibility, allowing the compound to be used in various biological and medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG7-methane is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven ethylene glycol units offer sufficient flexibility and spacing for various applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O8/c1-3-4-20-7-8-22-11-12-24-15-16-26-18-17-25-14-13-23-10-9-21-6-5-19-2/h1H,4-18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQWMFSNGQBQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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